

Z-Thr-OMe: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: Z-Thr-OMe

Cat. No.: B15543206

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N- α -Benzyloxycarbonyl-L-threonine methyl ester (**Z-Thr-OMe**), a key building block in peptide synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in the synthesis of peptides and other pharmaceutical applications. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Core Data Presentation: Solubility Profile

The solubility of **Z-Thr-OMe** is influenced by the physicochemical properties of the organic solvent, including its polarity, hydrogen bonding capability, and dielectric constant. While comprehensive experimental data across a wide range of solvents is not extensively published, the following table summarizes the available quantitative and qualitative information.

Solvent	Solvent Type	Chemical Formula	Solubility	Method
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	$(\text{CH}_3)_2\text{SO}$	100 mg/mL (374.14 mM)[1] [2]	Experimental
Methanol (MeOH)	Polar Protic	CH_3OH	≥ 10 mg/mL	Experimental
Ethanol (EtOH)	Polar Protic	$\text{C}_2\text{H}_5\text{OH}$	Data not available	Predicted: Likely soluble
Isopropanol (IPA)	Polar Protic	$\text{C}_3\text{H}_8\text{O}$	Data not available	Predicted: Moderately soluble
Acetonitrile (ACN)	Polar Aprotic	CH_3CN	Data not available	Predicted: Likely soluble
Dichloromethane (DCM)	Nonpolar	CH_2Cl_2	Data not available	Predicted: Likely soluble
Ethyl Acetate (EtOAc)	Polar Aprotic	$\text{C}_4\text{H}_8\text{O}_2$	Data not available	Predicted: Moderately soluble
Tetrahydrofuran (THF)	Polar Aprotic	$\text{C}_4\text{H}_8\text{O}$	Data not available	Predicted: Likely soluble
Acetone	Polar Aprotic	$\text{C}_3\text{H}_6\text{O}$	Data not available	Predicted: Likely soluble
Toluene	Nonpolar	C_7H_8	Data not available	Predicted: Sparingly soluble to insoluble

Note on Predictions: The qualitative predictions are based on the general solubility principles of Z-protected amino acid esters. These compounds, with their protected amine and esterified carboxyl group, tend to be more soluble in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with

the hydroxyl group of the threonine side chain. Solubility in nonpolar solvents is expected to be lower.

Experimental Protocol: Determination of Z-Thr-OMe Solubility

The following protocol describes a standard laboratory method for determining the solubility of **Z-Thr-OMe** in an organic solvent of interest.

1. Materials and Equipment:

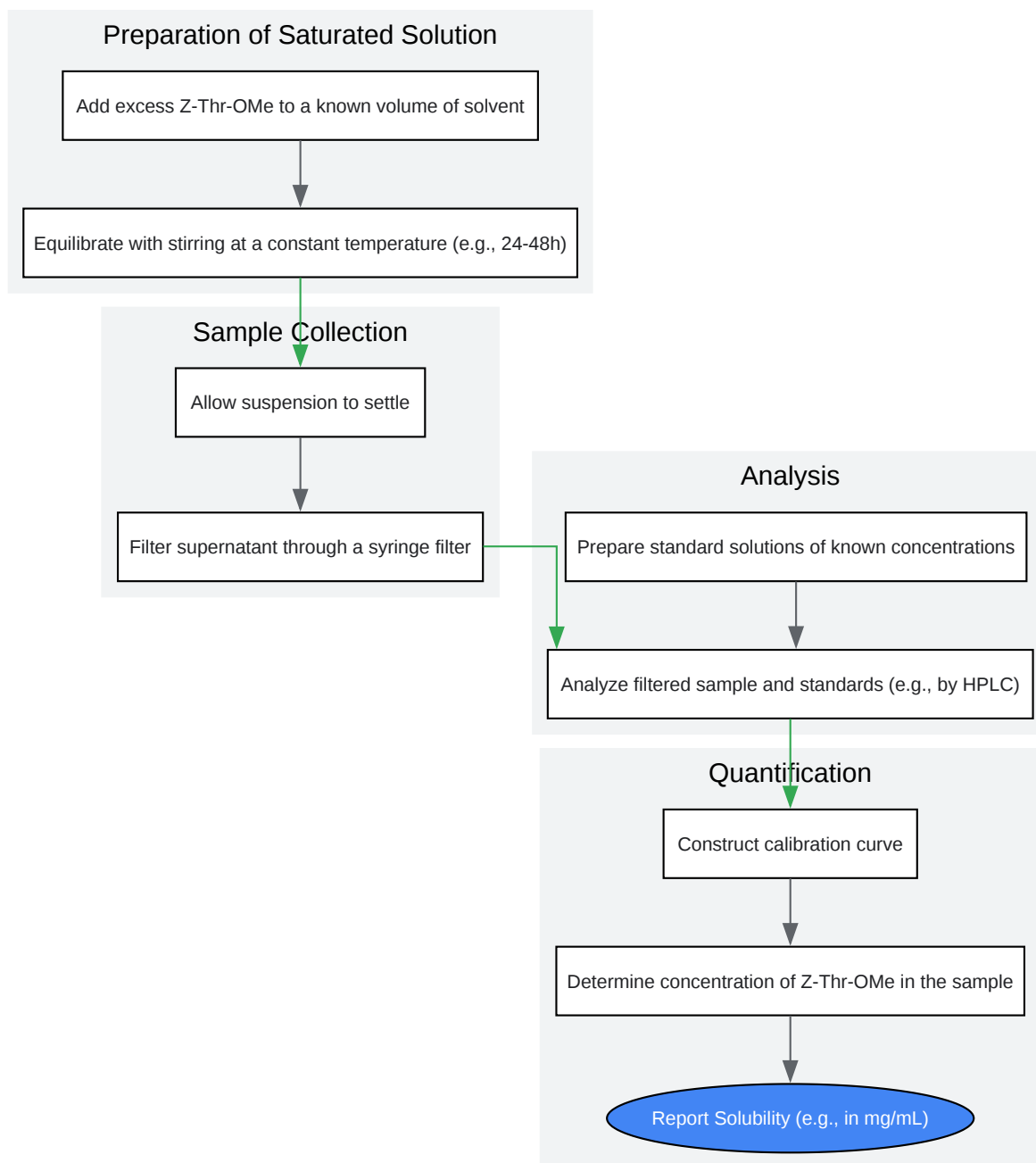
- **Z-Thr-OMe** (solid)
- Organic solvent of interest (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer
- Magnetic stirrer and stir bars
- Thermostatically controlled water bath or heating block
- Syringe filters (0.22 μm or 0.45 μm , compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
- Volumetric flasks and pipettes
- Scintillation vials or other suitable containers

2. Procedure:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **Z-Thr-OMe** solubility.

Workflow for Solubility Determination

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References

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